molecular formula C16H23N B2587519 (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine CAS No. 2378490-51-6

(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine

Cat. No.: B2587519
CAS No.: 2378490-51-6
M. Wt: 229.367
InChI Key: BCAZSPRSSMFKII-JYJNAYRXSA-N
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Description

“(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine” is a bicyclic amine derivative characterized by a rigid bicyclo[3.1.0]hexane core. The compound features stereochemical complexity with (1R,2S,5S) configuration, an N-benzyl substituent, and a 5-propan-2-yl (isopropyl) group.

Properties

IUPAC Name

(1R,2S,5S)-N-benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-12(2)16-9-8-15(14(16)10-16)17-11-13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3/t14-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAZSPRSSMFKII-JYJNAYRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@H]([C@@H]1C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the imine or nitrile derivatives back to the amine.

    Substitution: The benzyl and propan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Major Products Formed:

    Oxidation products: Imines, nitriles.

    Reduction products: Primary and secondary amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine Bicyclo[3.1.0]hexane N-Benzyl, 5-propan-2-yl High lipophilicity; potential CNS applications
(1R,2R,3S,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-3-amine Bicyclo[3.1.0]hexane 5-Isopropyl, 2-methyl Boiling point: 190.9°C; pKa: 11.05; used in chiral synthesis
3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride 3-azabicyclo[3.1.0]hexane N-Methyl, 3-benzyl Similar bicyclic framework; dihydrochloride salt enhances solubility
rac-(1R,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride Bicyclo[3.1.0]hexane Racemic mixture; hydrochloride salt Commercial availability for pharmacological R&D
8VP101 (Oxazole-substituted bicyclo[3.1.1]heptane) Bicyclo[3.1.1]heptane Oxazole-4-ylmethyl, 2-ethylphenyl Lower yield (59%); colorless oil; NMR-confirmed

Key Comparison Points

Stereochemical Influence: The (1R,2S,5S) configuration of the target compound contrasts with analogues like (1R,2R,3S,5S)-5-isopropyl-2-methylbicyclo[3.1.0]hexan-3-amine, where stereochemistry significantly impacts logP (predicted 3.0 vs. 2.5) and receptor binding . 2D-NOESY studies on thiophene-substituted bicyclo[3.1.0]hexanes (e.g., 6a and 6b in ) highlight how stereochemistry dictates spatial interactions, which may influence bioavailability .

Substituent Effects: N-Benzyl vs. Isopropyl vs. Methyl: The 5-propan-2-yl group increases steric bulk compared to simpler methyl substituents, likely affecting metabolic stability and binding pocket compatibility .

Physicochemical Properties :

  • The target compound’s predicted density (~0.94 g/cm³) and boiling point (~190°C) align closely with (1R,2R,3S,5S)-5-isopropyl-2-methylbicyclo[3.1.0]hexan-3-amine, suggesting similar volatility and solubility profiles .
  • In contrast, oxazole-substituted analogues (e.g., 8VP101) exhibit lower yields (59%) and distinct NMR shifts due to electron-withdrawing oxazole groups .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride, involving amine alkylation or reductive amination .
  • Halogenated intermediates (e.g., propynyl bromide in 8VP192 synthesis) are critical for introducing propargyl groups but require stringent reaction conditions .

Biological Activity

(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine is a bicyclic amine compound with a unique structural framework characterized by a bicyclo[3.1.0]hexane core, substituted with a benzyl group and a propan-2-yl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₆H₂₃N
  • Molecular Weight : 229.36 g/mol
  • CAS Number : 2378490-51-6
PropertyValue
Molecular FormulaC₁₆H₂₃N
Molecular Weight229.36 g/mol
CAS Number2378490-51-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound is believed to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, facilitating its pharmacological effects.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It induces apoptosis through mechanisms involving:

  • Activation of caspases
  • Modulation of cyclin-dependent kinases
  • Inhibition of angiogenesis by reducing Vascular Endothelial Growth Factor (VEGF) levels .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by modulating key signaling pathways:

  • Inhibition of NF-kB signaling
  • Reduction of pro-inflammatory cytokines such as IL-1β and IL-6 .

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of melanoma cell lines. The mechanism involved the induction of cell cycle arrest at the G0/G1 phase and increased apoptotic markers such as cleaved PARP and caspase activation.

Study 2: Anti-inflammatory Effects

A study focused on the compound's anti-inflammatory properties revealed its effectiveness in reducing inflammation in animal models. The results showed decreased levels of inflammatory markers in serum after administration, indicating its potential for treating inflammatory diseases .

Pharmacokinetics and Toxicology

Preliminary ADME-Tox studies suggest that this compound possesses favorable pharmacokinetic properties:

  • Good permeability in membrane assays.
  • Moderate metabolic stability.
    No significant hepatotoxicity was observed in HepG2 cells at concentrations up to 10 μM.

Q & A

Q. What are the common synthetic routes for (1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine?

Synthesis typically involves cyclization of precursors with functional groups arranged to form the bicyclic core. For example, cyclopropanation via lactone intermediates (as seen in aminocyclopropanecarboxylate synthesis) can establish the bicyclo[3.1.0]hexane scaffold. Strong acids/bases (e.g., H₂SO₄ or NaOMe) are used to drive cyclization, while benzyl and propan-2-yl groups are introduced via alkylation or reductive amination . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis .

Q. How is the stereochemistry of the compound confirmed experimentally?

2D-NOESY NMR is critical for spatial analysis, correlating protons across the bicyclic structure and substituents (e.g., benzyl and propan-2-yl groups). X-ray crystallography provides definitive proof of absolute configuration, while chiral HPLC or polarimetry evaluates enantiomeric excess .

Q. What analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, with COSY/HSQC for connectivity.
  • GC-MS or LC-MS : Verifies molecular weight and purity.
  • IR Spectroscopy : Confirms functional groups (e.g., amine N-H stretches).
  • Elemental Analysis : Validates empirical formula .

Q. What are the solubility properties of this compound, and how do they affect reaction conditions?

The hydrophobic bicyclic core and benzyl group limit solubility in polar solvents. Reactions often use dichloromethane, THF, or toluene. Protic solvents (e.g., MeOH) may enhance solubility via H-bonding with the amine but could interfere with acid/base reactions .

Advanced Questions

Q. What challenges arise in achieving enantiomeric purity during synthesis, and how are they addressed?

Racemization at the amine center is common under acidic/basic conditions. Strategies include:

  • Kinetic Resolution : Using chiral catalysts (e.g., Ru-BINAP) to selectively transform one enantiomer.
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns.
  • Dynamic Kinetic Resolution : Coupling asymmetric catalysis with in situ racemization .

Q. How does the bicyclic structure influence the compound's reactivity in further derivatization?

The fused cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions (e.g., with electrophiles). Steric hindrance from the propan-2-yl group limits nucleophilic attack at the bridgehead, directing functionalization to the benzylamine moiety. Computational studies (DFT) predict regioselectivity in substitution reactions .

Q. Are there known biological activities associated with this bicyclic amine scaffold?

Analogous 3-azabicyclo[3.1.0]hexane derivatives show protease inhibitory activity (e.g., SARS-CoV-2 Mpro inhibitors). The rigid scaffold mimics peptide β-turns, enabling binding to enzymatic active sites. Structure-activity relationship (SAR) studies highlight the benzyl group's role in enhancing lipophilicity and target affinity .

Q. How can contradictory data in reaction yields be analyzed and resolved?

Contradictions often stem from:

  • Impure Intermediates : Use HPLC-MS to track byproducts.
  • Stereochemical Drift : Monitor enantiomeric excess via chiral HPLC at each step.
  • Solvent Effects : Screen solvents (e.g., DMF vs. THF) to optimize transition-state stabilization .

Q. What computational methods support the design of derivatives based on this core structure?

  • Molecular Docking : Predicts binding modes to biological targets (e.g., proteases).
  • DFT Calculations : Models reaction pathways (e.g., cyclopropanation energetics).
  • MD Simulations : Assesses conformational stability in solution .

Q. What strategies mitigate steric hindrance during N-functionalization of the benzylamine group?

  • Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature conditions.
  • Bulky Leaving Groups : Use tert-butyloxycarbonyl (Boc) to temporarily protect the amine, enabling selective alkylation .

Data Contradictions and Resolutions

  • Cyclization Yields : reports high yields (~80%) using strong bases, while notes moderate yields (~50%) due to competing side reactions. Resolution: Optimize base strength (e.g., KOtBu vs. NaOH) and reaction time .
  • Biological Activity : Some studies emphasize antiviral activity (), while others focus on enzyme inhibition (). This reflects target-specific SAR rather than contradictions.

Methodological Recommendations

  • Stereochemical Analysis : Combine 2D-NOESY with X-ray crystallography for unambiguous assignments .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in cyclopropanation .

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